molecular formula C16H15NO4S2 B2652903 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798029-57-8

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2652903
CAS No.: 1798029-57-8
M. Wt: 349.42
InChI Key: VHULZANBTXDLMC-UHFFFAOYSA-N
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Description

1'-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1798029-57-8) is a high-value spirocyclic compound with a molecular formula of C16H15NO4S2 and a molecular weight of 349.4 g/mol . This chemical features a spiro[isobenzofuran-1,3'-piperidine] core, a privileged scaffold in medicinal chemistry known for its three-dimensional rigidity, which is highly valuable for probing binding sites in biological targets such as GPCRs and sigma receptors . The incorporation of the thiophen-2-ylsulfonyl group is a critical functionalization, as N-sulfur derivatives of similar spiro[isobenzofuran-1(3H),4'-piperidine] scaffolds have been investigated in historical pharmaceutical research for their diuretic and antihypertensive properties . The structural complexity of this spirocyclic framework, combined with the sulfur-based moiety, makes it a compelling candidate for drug discovery and development, particularly in the design of novel central nervous system (CNS) agents . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry programs, or as a pharmacological tool in hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-15-12-5-1-2-6-13(12)16(21-15)8-4-9-17(11-16)23(19,20)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULZANBTXDLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The spiro linkage is then formed through a cyclization reaction involving the isobenzofuran and piperidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, cyclization agents, and various catalysts to facilitate the formation of the spiro structure .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperidinone moiety.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles .

Scientific Research Applications

1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one primarily involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin. By inhibiting LOX, the compound can disrupt the formation of the extracellular matrix, thereby inhibiting tumor growth and metastasis. The molecular targets and pathways involved include the LOX enzyme and its associated signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Spiro-Isobenzofuran Family

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Properties/Applications
1'-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one 189321-67-3 Isobenzofuran + piperidin Thiophen-2-ylsulfonyl at 1'-position 203.24* Potential bioactivity (inference from spiro analogs)
3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one 56658-23-2 Isobenzofuran + piperidin Unsubstituted piperidin 189.21 Reference compound for spiro cores
3H-Spiro[isobenzofuran-1,9'-xanthen]-3-one N/A Isobenzofuran + xanthen Unsubstituted xanthen ~300 (estimated) Fluorescence applications
3H-Spiro[2-benzofuran-1,3'-piperidine]-3-one hydrochloride 54775-03-0 Benzofuran + piperidine Hydrochloride salt 225.71 Enhanced solubility for pharmaceutical use


* Excludes sulfur and oxygen from the sulfonyl group; exact mass requires recalculation.

Key Structural Differences:
  • The thiophene ring may also confer π-stacking interactions in biological targets .
  • Spiro vs.

Physicochemical and Pharmacological Properties

Property Target Compound 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (56658-23-2) 3H-Spiro[isobenzofuran-1,9'-xanthen]-3-one
Solubility Moderate (polar sulfonyl group) Low (nonpolar piperidin) Low (aromatic xanthen)
Stability Moisture-sensitive Stable as hydrochloride salt Photostable
Bioactivity Unknown (inference from CHEMBL analogs) CHEMBL573897: Reported enzyme inhibition Fluorescent probes
Notes:
  • The sulfonyl group in the target compound may enhance water solubility but reduce membrane permeability compared to unsubstituted analogs.

Biological Activity

The compound 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a member of the spiro compound family, notable for its unique structural features that contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N1O3SC_{15}H_{15}N_{1}O_{3}S. Its structure includes a thiophene ring and a spiro-linked isobenzofuran-piperidine moiety, which enhances its pharmacological potential.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Some studies suggest that spiro compounds can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonyl group in the structure may play a role in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data indicate that this compound could possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Mechanism Reference
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have investigated the biological activity of spiro compounds similar to this compound:

  • Antitumor Studies : A study evaluated the efficacy of a related spiro compound in inhibiting breast cancer cell lines. The results showed significant reduction in cell viability and induction of apoptosis at specific concentrations.
  • Inflammation Models : In vivo models demonstrated that compounds with similar structures reduced inflammation markers in murine models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : Laboratory tests indicated that derivatives exhibited inhibitory effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.

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